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Compound Name:
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dimethylpropanamide

Cat. No.: B188722 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the

enantioselective synthesis of 2-Hydroxy-N,N-dimethylpropanamide, a valuable chiral building

block in pharmaceutical and chemical synthesis. The following sections outline three primary

methodologies: enantioselective reduction of an α-keto amide, Umpolung Amide Synthesis

(UmAS), and kinetic resolution of the racemic amide. Each method is presented with a

summary of quantitative data, a detailed experimental protocol, and workflow visualizations to

facilitate practical application in a laboratory setting.

Enantioselective Reduction of N,N-
Dimethylpyruvamide
The asymmetric reduction of the prochiral ketone in N,N-dimethylpyruvamide represents a

direct and efficient route to enantiomerically enriched 2-Hydroxy-N,N-dimethylpropanamide.

This method relies on the use of a chiral catalyst to control the stereochemical outcome of the

hydride addition.
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Catalyst
System

Substra
te

Reducin
g Agent

Solvent
Temp.
(°C)

Yield
(%)

ee (%) Ref.

Ru(II)/Ts

DPEN

Aryl

Ketones

HCOOH/

NEt₃
- 28 >95 98 (R) [1]

CuO-

NPs/(R)-

(-)-

DTBM-

SEGPHO

S

α-Keto

Amides

(EtO)₃Si

H
- - Good Excellent [2]

Oxazabo

rolidine/B

H₃

Aromatic

Ketones
BH₃-THF THF RT Good High [3]

Note: Data for closely related substrate classes are presented due to the limited availability of

specific data for N,N-dimethylpyruvamide.

Experimental Protocol: Asymmetric Transfer
Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer

hydrogenation of ketones.

Materials:

N,N-Dimethylpyruvamide

[RuCl₂(p-cymene)]₂

(S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

Formic acid (HCOOH)

Triethylamine (NEt₃)
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Anhydrous Dichloromethane (DCM)

Anhydrous Sodium Sulfate (Na₂SO₄)

Silica Gel for column chromatography

Procedure:

In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve [RuCl₂(p-

cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).

Stir the mixture at room temperature for 30 minutes to form the catalyst complex.

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

In a separate flask, dissolve N,N-dimethylpyruvamide (1.0 mmol) in anhydrous DCM (5 mL).

Add the substrate solution to the catalyst solution.

Add the formic acid/triethylamine mixture (1.0 mL) to the reaction flask.

Stir the reaction at 28 °C and monitor its progress by thin-layer chromatography (TLC) or gas

chromatography (GC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Extract the aqueous layer with DCM (3 x 10 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

enantiomerically enriched 2-Hydroxy-N,N-dimethylpropanamide.

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography

(HPLC).
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Workflow Diagram
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Asymmetric Transfer Hydrogenation Workflow

Enantioselective Synthesis via Umpolung Amide
Synthesis (UmAS)
Umpolung Amide Synthesis provides an innovative approach by reversing the traditional

polarity of the reactants. This two-step sequence begins with an enantioselective Henry

reaction to form a chiral β-nitro alcohol, which is then converted to the α-hydroxy amide.

Quantitative Data Summary
Catalyst
System

Aldehyde
Substrate

Amine
Yield (%)
(Henry)

ee (%)
(Henry,
d1/d2)

Yield (%)
(UmAS)

Ref.

Cu(OAc)₂/I

ndenyl

bis(oxazoli

ne)

Benzaldeh

yde

Benzylami

ne
- 53/44 - [4]

Cu(2-

iodobenzo

ate)₂/bis(ox

azoline)

Benzaldeh

yde

Benzylami

ne
85 95/95 65 [4]

Note: This table presents data for a model system to illustrate the efficiency of the method.

Experimental Protocol
This protocol is based on the general method for the enantioselective synthesis of α-oxy

amides via UmAS.[4]

Part A: Enantioselective Henry Reaction Materials:

Acetaldehyde

Bromonitromethane

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
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Chiral bis(oxazoline) ligand (e.g., (4S,4'S)-2,2'-(1H-indene-1,3-diyl)bis(4-phenyl-4,5-

dihydrooxazole))

Ethanol

Procedure:

In a reaction vessel, combine Cu(OAc)₂·H₂O (5 mol%) and the chiral bis(oxazoline) ligand

(5.5 mol%).

Add ethanol as the solvent (to a concentration of 0.5 M with respect to the aldehyde).

Stir the mixture at room temperature until a homogeneous solution is formed.

Cool the reaction mixture to the desired temperature (e.g., 0 °C).

Add acetaldehyde (1.0 equivalent) to the catalyst solution.

Slowly add bromonitromethane (1.2 equivalents) to the reaction mixture.

Stir the reaction until completion (monitor by TLC).

Upon completion, concentrate the reaction mixture under reduced pressure.

Purify the crude product by flash column chromatography to isolate the chiral 2-bromo-2-

nitropropan-1-ol.

Part B: Umpolung Amide Synthesis Materials:

2-Bromo-2-nitropropan-1-ol (from Part A)

Dimethylamine (solution in THF or as gas)

N-Iodosuccinimide (NIS)

Potassium carbonate (K₂CO₃)

Tetrahydrofuran (THF) and Water
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Procedure:

Dissolve the 2-bromo-2-nitropropan-1-ol (1.0 equivalent) in a mixture of THF and water (e.g.,

10:1 v/v).[5]

Cool the solution to 0 °C.

Add dimethylamine (1.2 equivalents).

Add N-Iodosuccinimide (NIS) (1.0 equivalent).[5]

Add potassium carbonate (2.0 equivalents).[5]

Stir the reaction mixture at 0 °C for 24-48 hours.[5]

After the reaction is complete, dilute with dichloromethane and wash with water.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography to obtain the desired 2-Hydroxy-
N,N-dimethylpropanamide.

Determine the enantiomeric excess by chiral HPLC.

Workflow Diagram
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Enantioselective Henry Reaction

Umpolung Amide Synthesis
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Umpolung Amide Synthesis Workflow

Kinetic Resolution of Racemic 2-Hydroxy-N,N-
dimethylpropanamide
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by

exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In

this case, one enantiomer of the racemic 2-Hydroxy-N,N-dimethylpropanamide is selectively

acylated, allowing for the separation of the unreacted, enantioenriched alcohol.
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Quantitative Data Summary
Catalyst

Racemic
Substrate

Acylating
Agent

Selectivity
Factor (s)

Ref.

Chiral N-

Heterocyclic

Carbene

N-tert-Butyl-α-

hydroxyamides

α-Bromo

aldehyde
up to 128 [2]

(R)-

Benzotetramisole
β-Lactams Alcohol Excellent [6]

Planar-chiral

DMAP
β-Hydroxy esters Acetic anhydride up to 107

Note: Data from related systems are provided to demonstrate the potential of this methodology.

Experimental Protocol: NHC-Catalyzed Acylation
This protocol is adapted from the kinetic resolution of α-hydroxyamides using a chiral N-

heterocyclic carbene (NHC) catalyst.[2]

Materials:

Racemic 2-Hydroxy-N,N-dimethylpropanamide

Chiral triazolium salt (NHC precursor, e.g., a derivative of (S)-pyroglutamic acid)

2-Bromo-2-phenylacetaldehyde (or similar α-bromo aldehyde)

1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)

4-(Dimethylamino)benzoic acid (DMABA)

Anhydrous Chloroform (CHCl₃)

Procedure:

To a solution of racemic 2-Hydroxy-N,N-dimethylpropanamide (1.0 equivalent) in

anhydrous chloroform, add the chiral NHC precursor (0.5 mol%) and 4-
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(dimethylamino)benzoic acid (10 mol%).

Add 1,8-bis(dimethylamino)naphthalene (1.0 equivalent).

Cool the mixture to 0 °C.

Add a solution of the α-bromo aldehyde (0.6 equivalents) in anhydrous chloroform.

Stir the reaction at 0 °C and monitor the conversion by chiral HPLC.

The reaction should be stopped at approximately 50% conversion to achieve optimal

enantiomeric excess for both the acylated product and the unreacted alcohol.

Quench the reaction by adding a small amount of water.

Dilute the mixture with dichloromethane and wash with water and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Separate the acylated product and the unreacted 2-Hydroxy-N,N-dimethylpropanamide by

flash column chromatography.

Determine the enantiomeric excess of the recovered alcohol by chiral HPLC.

Logical Relationship Diagram
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Kinetic Resolution
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Kinetic Resolution Logical Flow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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